molecular formula C16H17NO3 B3029253 2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid CAS No. 603105-68-6

2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid

Cat. No.: B3029253
CAS No.: 603105-68-6
M. Wt: 271.31 g/mol
InChI Key: IHRFLYKCDZFCHW-UHFFFAOYSA-N
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Description

2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid is a synthetic phenylalanine derivative of interest in medicinal chemistry and biochemical research. Compounds featuring the 3-(benzyloxy)phenyl moiety are investigated for their role as key intermediates in organic synthesis and for their potential biological activity. Research into structurally similar molecules, particularly those with a benzyloxy substituent on an aromatic ring, has shown that such compounds can act as antagonists for G-protein coupled receptors (GPCRs) like GPR34, which may be relevant for immunology and oncology studies . The molecular scaffold of substituted 3-phenylpropanoic acids is also fundamental in the development of novel β-amino acids and β-lactam antibiotics, highlighting its utility in pharmaceutical development . As a building block, this amino acid can be utilized in the synthesis of complex peptides and biologically active molecules. This product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-amino-3-(3-phenylmethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(16(18)19)10-13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15H,10-11,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRFLYKCDZFCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305207
Record name 3-(Phenylmethoxy)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603105-68-6
Record name 3-(Phenylmethoxy)phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603105-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylmethoxy)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and phenylalanine.

    Benzylation: The phenylalanine is first protected by converting it into its ester form. Benzyl alcohol is then reacted with the ester in the presence of a base such as sodium hydride to form the benzyl ether.

    Hydrolysis: The ester is then hydrolyzed under acidic conditions to yield the free amino acid, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The benzyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include modulation of neurotransmitter activity or inhibition of specific enzymes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent Position Substituent Type Key Properties Biological Activity Reference
(R)-2-Amino-3-(4-(benzyloxy)phenyl)propanoic Acid 4 Benzyloxy Increased lipophilicity; CAS 65733-15-5 PPARγ agonism (antidiabetic potential)
2-Amino-3-(3-(benzyloxy)phenyl)propanoic Acid (Target) 3 Benzyloxy Hypothesized enhanced steric hindrance vs. 4-isomer Likely LAT1 substrate (inferred from 2-fluoroethyl analogues)
(S)-2-Amino-3-(2-(2-fluoroethyl)phenyl)propanoic Acid (32) 2 Fluoroethyl Improved membrane permeability LAT1-targeted imaging/therapy
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid 3,4 Fluoro, hydroxyl Polar functional groups; CAS 403-90-7 Tyrosine derivative; NMDA receptor modulation

Key Insight: The 3-benzyloxy substitution in the target compound may confer distinct steric and electronic effects compared to 4-substituted analogues. For example, PPARγ agonists with 4-benzyloxy groups exhibit nanomolar binding affinity, while 3-substituted derivatives could alter receptor interaction landscapes .

Substituent Type and Ring Modifications

Compound Name Core Structure Functional Groups Key Properties Biological Activity Reference
2-Amino-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic Acid (AT182) Indole ring Benzyloxy, indole Enhanced π-π stacking; hydrochloride salt Inhibitor specificity for amino acid transporters
(S)-3-Amino-3-(2,3-dimethoxy-phenyl)propanoic Acid Phenyl ring Methoxy, β-amino Conformational rigidity Antimycobacterial (H37Ra inhibition)
2-Amino-3-(2-iodophenyl)propanoic Acid Phenyl ring Iodo Heavy atom effect (X-ray contrast potential) Not reported; structural analog for imaging
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid Phenyl ring Trifluoromethyl Electron-withdrawing; CAS 114926-38-4 Metabolic stability enhancement

Key Insight : Replacement of phenyl with indole (AT182) introduces heterocyclic diversity, improving transporter specificity . Trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation .

Stereochemical Variations

Compound Name Configuration Key Properties Biological Activity Reference
(S)-2-Amino-3-(2-(2-fluoroethyl)phenyl)propanoic Acid (32) S Stereospecific LAT1 binding Higher cellular uptake vs. R-isomer
(R)-2-Amino-3-(4-(benzyloxy)phenyl)propanoic Acid R Enantiomer-specific PPARγ activation Differential antidiabetic efficacy

Key Insight : Stereochemistry critically influences transporter affinity (e.g., LAT1 prefers S-enantiomers) and receptor activation (e.g., PPARγ) .

Biological Activity

2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid is an organic compound with significant potential in medicinal chemistry and biological research. Its structural features, including an amino group, a propanoic acid moiety, and a benzyloxy group, suggest various interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO3C_{16}H_{17}NO_3, with a molar mass of approximately 271.31 g/mol. The compound is characterized by the following functional groups:

  • Amino group : Contributes to basicity and potential interactions with receptors.
  • Benzyloxy group : Enhances lipophilicity, aiding in membrane permeability.
  • Propanoic acid moiety : Imparts acidic properties that may influence binding affinity.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Studies indicate that it may modulate signaling pathways associated with:

  • G protein-coupled receptors (GPCRs) : Similar compounds have shown the ability to influence GPCR-mediated pathways, potentially affecting neurotransmitter release and pain signaling.
  • Enzyme interactions : The compound may alter enzyme activity related to amino acid metabolism, impacting cellular metabolic profiles.

Neuroprotective Effects

Research indicates that compounds structurally similar to 2-Amino-3-(benzyloxy)phenyl)propanoic acid exhibit neuroprotective properties. For instance, it has been suggested that such compounds can protect against neurodegeneration by modulating inflammatory responses and promoting neuronal survival .

Hypoglycemic Activity

Recent studies have demonstrated that derivatives of this compound can enhance glucose uptake in cells without cytotoxic effects. For example, certain analogs were shown to activate FFAR1 (free fatty acid receptor 1), leading to increased glucose consumption in HepG2 cells at concentrations as low as 10 μM .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. Preliminary data suggest potential interactions with pain signaling pathways, indicating a role in analgesia.

Research Findings

StudyFindingsConcentrationTarget
Increased glucose uptake in HepG2 cells10 μMFFAR1
Neuroprotective effects observedN/ANeuronal cells
Potential modulation of GPCRsN/AGPCRs involved in pain signaling

Case Studies

Case studies involving the use of this compound have highlighted its potential in treating metabolic disorders and neurodegenerative diseases. For example:

  • Diabetes Models : In vivo studies using CD-1 mice demonstrated that compounds derived from this structure could significantly lower blood glucose levels during oral glucose tolerance tests .
  • Neurodegeneration : Experimental models have shown that similar compounds can reduce inflammation and improve neuronal survival rates, suggesting therapeutic potential for conditions like Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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